![molecular formula C28H21NO7 B11177793 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11177793.png)
3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone
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Overview
Description
3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by a spirocyclic framework, which contributes to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors, automated systems, and stringent quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine
In medicine, the compound is explored for its potential therapeutic applications. Studies focus on its efficacy and safety in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials and chemical products. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular processes. The pathways involved in its action include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)furan-2(5H)-one
- 3,6-di(furan-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione
Uniqueness
Compared to similar compounds, 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2’-indene]-1’,3’,4,6(3H,5H)-tetrone stands out due to its spirocyclic structure, which imparts unique stability and reactivity. This structural feature makes it a valuable compound for various scientific and industrial applications.
Biological Activity
The compound 3-(3,4-dimethoxyphenyl)-5-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C27H24N2O6
- Molecular Weight : 464.48 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within the body. Research indicates that it may influence:
- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes that are crucial in metabolic pathways.
- Receptor Modulation : It may act on certain receptors involved in neurotransmission and cellular signaling.
Anticancer Activity
Recent studies have highlighted the anticancer properties of the compound. For example:
- A study conducted on multicellular spheroids demonstrated that this compound effectively inhibited cancer cell proliferation in vitro. The mechanism was linked to apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Research has also suggested that the compound possesses antimicrobial activities against various pathogens. In vitro tests have shown effectiveness against certain bacterial strains and fungi .
Antioxidant Activity
The antioxidant capacity of the compound was evaluated using DPPH radical scavenging assays. Results indicated significant free radical scavenging activity, suggesting its potential role in protecting against oxidative stress .
Case Studies
Properties
Molecular Formula |
C28H21NO7 |
---|---|
Molecular Weight |
483.5 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-phenylspiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone |
InChI |
InChI=1S/C28H21NO7/c1-34-19-13-12-15(14-20(19)35-2)23-21-22(27(33)29(26(21)32)16-8-4-3-5-9-16)28(36-23)24(30)17-10-6-7-11-18(17)25(28)31/h3-14,21-23H,1-2H3 |
InChI Key |
SAYDYYCTSDEPKJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4)C5(O2)C(=O)C6=CC=CC=C6C5=O)OC |
Origin of Product |
United States |
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